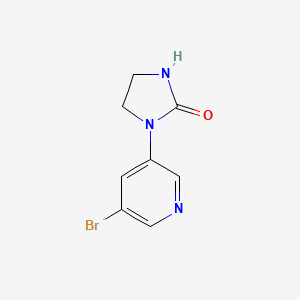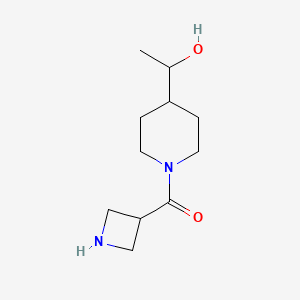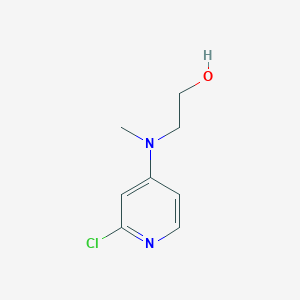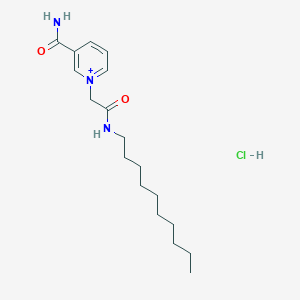
(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)méthanol
Vue d'ensemble
Description
“(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is an organic compound. It contains a benzyl group which is a phenylmethanol substructure . The compound has a molecular formula of C11H10F2N2OS .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For instance, the synthesis of compounds with a 2,4-difluorobenzyl group can involve coupling with other organic compounds through reactions such as the Suzuki reaction .
Molecular Structure Analysis
The molecular structure of “(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” includes a benzyl group attached to an imidazole ring. The benzyl group contains a 2,4-difluorobenzyl moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-difluorobenzyl alcohol, a related compound, include a density of 1.3±0.1 g/cm3, a boiling point of 194.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .
Applications De Recherche Scientifique
J’ai effectué une recherche approfondie sur les applications de recherche scientifique du “(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)méthanol”, également connu sous le nom de “[1-[(2,4-difluorophényl)méthyl]imidazol-4-yl]méthanol”. Cependant, il semble qu’il y ait peu d’informations publiques disponibles sur les applications de ce composé spécifique dans la recherche scientifique.
Bien que les dérivés de l’imidazole, en général, présentent une gamme d’activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes , ces résultats peuvent ne pas s’appliquer directement au composé en question.
Mécanisme D'action
Target of Action
The primary target of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol is Alcohol dehydrogenase 1C . Alcohol dehydrogenase 1C is an enzyme that plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
It is known to interact with alcohol dehydrogenase 1c, which may influence the metabolism of certain substances in the body .
Analyse Biochimique
Biochemical Properties
(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alcohol dehydrogenase, where it acts as a substrate . This interaction is crucial for its metabolism and subsequent biochemical effects. Additionally, the compound may interact with other enzymes involved in oxidative stress responses and cellular detoxification processes.
Cellular Effects
The effects of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This binding interaction is critical for its overall biochemical and cellular effects. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which are crucial for its metabolism . These interactions lead to the formation of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can impact overall cellular homeostasis.
Transport and Distribution
The transport and distribution of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to other organelles, such as the nucleus, can impact gene expression and cellular signaling pathways.
Propriétés
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-9-2-1-8(11(13)3-9)4-15-5-10(6-16)14-7-15/h1-3,5,7,16H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQMPZWZIBNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)


![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)



![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)




